N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, pyridine, and thiadiazole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides of the imidazole or pyridine rings, while reduction can lead to the formation of partially or fully reduced heterocycles .
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-butyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the propyl group may confer distinct steric and electronic properties, affecting the compound’s interactions with molecular targets and its overall pharmacokinetic profile .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-2-3-11-13(22-19-18-11)14(21)17-10-4-5-12(16-8-10)20-7-6-15-9-20/h4-9H,2-3H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVODGXOAARJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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